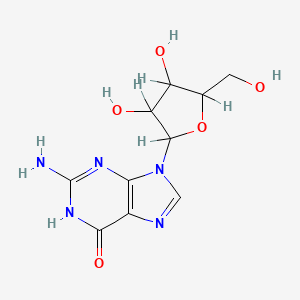

Guanine, 9-beta-D-xylofuranosyl-

Description

Historical Context of Xylofuranosyl Nucleosides in Biochemical Investigations

The exploration of xylofuranosyl nucleosides, including the guanine (B1146940) derivative, is rooted in the broader history of nucleoside analog synthesis, which began in earnest in the mid-20th century. Initial research into arabinofuranosylguanine laid the groundwork for studying stereoisomeric nucleosides. nih.gov The systematic synthesis and biological evaluation of a series of α- and β-D-xylofuranosyl nucleosides of the five naturally occurring nucleic acid bases marked a significant step forward. nih.gov These early studies were driven by the quest for novel antiviral and anticancer agents, with researchers modifying the sugar or base components of natural nucleosides to create compounds that could interfere with cellular or viral replication. nih.govnih.govresearchgate.net

The synthesis of these analogs, including Guanine, 9-beta-D-xylofuranosyl-, often involved the glycosylation of purine (B94841) and pyrimidine (B1678525) bases with appropriately modified xylofuranose (B8766934) derivatives. nih.gov These pioneering synthetic efforts were crucial for establishing the methodologies to create these novel compounds and for providing the necessary quantities for detailed biological testing. The early investigations revealed that certain xylofuranosyl nucleosides, including the guanine analog, exhibited notable biological activities, setting the stage for more focused research into their mechanisms of action and potential applications. nih.gov

Significance of Guanine, 9-beta-D-xylofuranosyl- as a Research Compound

Guanine, 9-beta-D-xylofuranosyl- holds considerable significance as a research compound due to its demonstrated biological activities and its utility in probing enzymatic processes. nih.govnih.gov As a guanosine (B1672433) analog, its structure allows it to interact with enzymes that normally process guanosine or its derivatives, leading to a range of biological effects. immunomart.com

Research has shown that Guanine, 9-beta-D-xylofuranosyl- exhibits cytostatic properties, meaning it can inhibit cell growth. nih.gov This has made it a subject of interest in cancer research, where the goal is often to find compounds that can selectively target and halt the proliferation of cancer cells. nih.gov Furthermore, some guanosine analogs are known to have immunostimulatory activity through the activation of Toll-like receptor 7 (TLR7), which can trigger an antiviral response by inducing type I interferons. immunomart.com

The compound also serves as a valuable tool for studying the substrate specificity and inhibitory mechanisms of various enzymes involved in nucleoside metabolism. nih.govnih.gov By comparing the interactions of natural nucleosides with those of synthetic analogs like Guanine, 9-beta-D-xylofuranosyl-, researchers can gain a deeper understanding of enzyme function and design more potent and selective inhibitors.

Scope and Objectives of Academic Inquiry into Guanine, 9-beta-D-xylofuranosyl-

The academic inquiry into Guanine, 9-beta-D-xylofuranosyl- is multifaceted, with several key objectives guiding the research:

Synthesis and Chemical Modification: A primary goal is to develop efficient and stereoselective synthetic routes to Guanine, 9-beta-D-xylofuranosyl- and its derivatives. nih.govrsc.org This includes creating analogs with modifications at various positions of the purine ring or the xylose sugar to explore how these changes affect biological activity. nih.govresearchgate.net

Biological Evaluation: A significant portion of the research focuses on evaluating the biological effects of the compound. This involves testing its activity against various cancer cell lines and viruses to determine its potential as a therapeutic agent. nih.govnih.gov

Mechanistic Studies: Researchers are keen to elucidate the precise molecular mechanisms by which Guanine, 9-beta-D-xylofuranosyl- exerts its biological effects. This includes identifying the cellular targets of the compound and understanding how it interferes with metabolic pathways. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A crucial objective is to establish a clear understanding of the relationship between the three-dimensional structure of Guanine, 9-beta-D-xylofuranosyl- and its biological activity. This knowledge is vital for the rational design of new, more effective nucleoside analogs.

Research Findings on Guanine, 9-beta-D-xylofuranosyl- and Related Compounds

The following table summarizes key research findings related to the biological activity of Guanine, 9-beta-D-xylofuranosyl- and its derivatives.

| Compound/Derivative | Research Focus | Key Findings |

| Guanine, 9-beta-D-xylofuranosyl- | Antiviral and Cytostatic Activity | Showed marked biological activity in initial screenings. nih.gov |

| 5'-Guanidino 6-chloropurine (B14466) N9-linked xylofuranosyl nucleoside | Anticancer and Enzyme Inhibition | Exhibited selective cytotoxicity to prostate cancer cells (DU-145; IC50 = 27.63 μM) and was a potent inhibitor of butyrylcholinesterase (BChE) with a Ki of 0.89 μM. nih.govchemrxiv.org |

| 5'-Guanidino 6-chloropurine N7-linked xylofuranosyl nucleoside | Anticancer Activity | Active against multiple cancer cell lines, including prostate (DU-145; IC50 = 24.48 μM), colorectal adenocarcinoma (HCT-15; IC50 = 64.07 μM), and breast adenocarcinoma (MCF-7; IC50 = 43.67 μM). nih.gov |

| 5'-Azido N9-linked 6-chloropurine xylofuranosyl nucleoside | Anticancer and Neuroprotective Effects | Showed significant cytotoxicity against a colorectal cancer cell line and a moderate neuroprotective effect in a Parkinson's disease cellular model. nih.govchemrxiv.org |

Chemical Compound Information

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27462-39-1, 34793-16-3, 38819-10-2, 118-00-3 | |

| Record name | Guanine, 9-.beta.-D-xylofuranosyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alpha-Ara-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ara-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | guanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Synthesis and Derivatization Strategies for Guanine, 9 Beta D Xylofuranosyl

Stereoselective Glycosylation Methods for Xylofuranosyl Nucleosides

The crucial step in the synthesis of xylofuranosyl nucleosides is the stereoselective formation of the N-glycosidic bond, which connects the xylofuranose (B8766934) sugar moiety to the guanine (B1146940) base. The desired β-anomer is often the biologically active form, making stereocontrol a paramount challenge.

Classical Coupling Approaches (e.g., Vorbrüggen Glycosylation)

The Vorbrüggen glycosylation, a modification of the Hilbert-Johnson reaction, stands as one of the most prevalent and efficient methods for nucleoside synthesis. nih.govwikipedia.org This reaction typically involves the coupling of a silylated heterocyclic base with a peracylated sugar in the presence of a Lewis acid catalyst. wikipedia.orgdrugfuture.com

In the context of xylofuranosyl nucleosides, the process starts with the silylation of a suitably protected guanine derivative. Persilylation enhances the solubility and nucleophilicity of the purine (B94841) base. researchgate.net The protected xylofuranose moiety is typically activated as an acetate (B1210297). The coupling is then mediated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride. researchgate.netmdpi.comfiu.edu

A key challenge in the synthesis of guanine nucleosides is controlling the site of glycosylation, as the guanine base has multiple nucleophilic nitrogen atoms (N7 and N9). wikipedia.orgfiu.edu The reaction can yield a mixture of N7 and N9 regioisomers, which often require chromatographic separation. fiu.edunih.gov The choice of protecting groups on the guanine base and the reaction conditions can influence the regioselectivity of the glycosylation. fiu.edu For instance, the use of a 2-N-acyl-6-O-(diphenylcarbamoyl)guanine derivative has been shown to favor the formation of the desired N9-glycosyl product. fiu.edu

The stereoselectivity of the Vorbrüggen reaction is generally governed by the nature of the substituent at the C2' position of the sugar. While the presence of a participating group at C2' typically ensures the formation of the β-anomer in ribonucleosides, the synthesis of 2'-deoxynucleosides or analogs with non-participating groups at C2', like xylofuranosides, can result in a mixture of α and β anomers. drugfuture.comnih.gov The separation of these anomers adds another layer of complexity to the synthesis.

Table 1: Key Aspects of Vorbrüggen Glycosylation for Xylofuranosyl Nucleosides

| Feature | Description | References |

| Reactants | Silylated guanine derivative and a protected xylofuranose acetate. | wikipedia.orgdrugfuture.com |

| Catalyst | Lewis acids such as TMSOTf or SnCl4. | researchgate.netmdpi.comfiu.edu |

| Key Challenge | Control of regioselectivity (N7 vs. N9 isomers) and stereoselectivity (α vs. β anomers). | wikipedia.orgfiu.edunih.gov |

| Strategies for Regiocontrol | Use of specific protecting groups on the guanine base. | fiu.edu |

Modern Enzymatic or Chemoenzymatic Synthesis of Guanine, 9-beta-D-xylofuranosyl-

Information specifically detailing the enzymatic or chemoenzymatic synthesis of Guanine, 9-beta-D-xylofuranosyl- is not extensively available in the provided search results. However, the general principles of chemoenzymatic nucleoside synthesis can be inferred. Such strategies often involve the use of nucleoside phosphorylases or transglycosylases. These enzymes can catalyze the transfer of the sugar moiety from a donor substrate to the guanine base with high regio- and stereoselectivity, often obviating the need for protecting groups.

A potential chemoenzymatic route could involve the synthesis of a suitable xylofuranose-1-phosphate donor, which is then coupled with guanine using a specific nucleoside phosphorylase. Alternatively, a transglycosylation reaction could be employed, where an existing nucleoside serves as the xylofuranosyl donor.

Synthesis of Phosphorylated Derivatives of Guanine, 9-beta-D-xylofuranosyl-

To exert their biological activity, many nucleoside analogs must be converted intracellularly to their corresponding mono-, di-, and triphosphate forms. ontosight.ai Therefore, the chemical synthesis of these phosphorylated derivatives is crucial for biological evaluation and for developing prodrug strategies.

Monophosphate Synthesis

The 5'-monophosphate of Guanine, 9-beta-D-xylofuranosyl- (xylo-GMP) can be synthesized chemically from the parent nucleoside. nih.gov A common method for phosphorylation is the use of phosphorylating agents like phosphoryl chloride in a suitable solvent. The reaction requires careful control of conditions to ensure selective phosphorylation at the 5'-hydroxyl group. The synthesis of 9-(beta-D-xylofuranosyl)guanine 5'-monophosphate has been reported through chemical conversion of the parent nucleoside. nih.gov

Di- and Triphosphate Synthesis

The synthesis of the di- and triphosphate derivatives of Guanine, 9-beta-D-xylofuranosyl- is a more complex undertaking. These higher phosphorylated forms are typically synthesized from the corresponding monophosphate. Standard methods involve the activation of the monophosphate, for example, as a morpholidate or an imidazolide, followed by reaction with pyrophosphate or a pyrophosphate equivalent to yield the triphosphate.

While the search results confirm the synthesis of the 5'-monophosphate, detailed procedures for the di- and triphosphate synthesis of Guanine, 9-beta-D-xylofuranosyl- are not explicitly provided. However, established methods in nucleoside chemistry for converting monophosphates to di- and triphosphates are applicable.

C-Glycoside Analogs of Guanine, 9-beta-D-xylofuranosyl- Synthesis

C-glycosides are a class of nucleoside analogs where the sugar moiety is linked to the heterocyclic base via a carbon-carbon bond instead of a nitrogen-carbon bond. This C-C bond is resistant to enzymatic cleavage, which can enhance the metabolic stability and bioavailability of the analog.

The synthesis of C-glycoside analogs of guanine has been achieved through methods like Friedel-Crafts-type reactions. nih.govscite.ai This involves the direct C-glycosylation of a guanine analog with a protected sugar derivative under the influence of a Lewis acid. nih.govscite.ai For instance, the C-glycosylation of 9-deazaguanine (B24355) and 7-deazaguanine (B613801) has been successfully performed. nih.govscite.ai

While the direct C-glycosylation of guanine itself is challenging, the synthesis of C-glycoside analogs of guanine isosteres provides a pathway to this class of compounds. nih.govscite.ai The synthesis of C-glycoside analogs specifically featuring a xylofuranose sugar linked to guanine is not explicitly detailed in the provided search results, but the general strategies for C-glycosylation of guanine analogs could potentially be adapted for this purpose. This would likely involve the reaction of a protected xylofuranosyl donor with a suitable guanine or deazaguanine precursor.

Isotopic Labeling Strategies for Guanine, 9-beta-D-xylofuranosyl- in Research

Isotopic labeling is an indispensable technique in drug development and metabolic research. By replacing specific atoms with their heavier isotopes, researchers can trace the metabolic fate of a compound, quantify its turnover, and study its interactions with biological targets without altering its chemical properties. For Guanine, 9-beta-D-xylofuranosyl-, labeling with Carbon-14 (B1195169), Deuterium (B1214612), and Nitrogen-15 provides valuable insights into its mechanism of action and pharmacokinetics.

Carbon-14 Labeling

Carbon-14 (¹⁴C) is a long-lived radioisotope widely used in pharmaceutical and agrochemical industries to track the disposition and metabolism of new chemical entities. nih.gov The introduction of a ¹⁴C label into Guanine, 9-beta-D-xylofuranosyl- allows for sensitive detection in complex biological matrices, enabling quantitative analysis of the parent compound and its metabolites. selcia.com

The synthesis of ¹⁴C-labeled Guanine, 9-beta-D-xylofuranosyl- typically involves a multi-step process starting from a simple, commercially available ¹⁴C-labeled precursor, such as [¹⁴C]carbon dioxide or [¹⁴C]cyanide. selcia.comnih.gov The synthetic strategy is designed to incorporate the radiolabel at a metabolically stable position within the molecule to ensure that the label remains associated with the core structure throughout its metabolic journey. selcia.com

A general approach to ¹⁴C-labeling of nucleoside analogs involves the synthesis of a labeled nucleobase or a labeled sugar moiety, followed by a coupling reaction. For instance, a ¹⁴C-labeled guanine derivative can be synthesized and then coupled with a protected xylofuranose sugar. Alternatively, a ¹⁴C-labeled xylose derivative can be prepared and subsequently attached to an unlabeled guanine base. The choice of strategy depends on the availability of starting materials and the desired position of the label. moravek.comnih.gov

| Labeled Precursor | Typical Reaction | Key Considerations |

| [¹⁴C]Carbon Dioxide | Carboxylation reactions | Incorporation into the purine ring or as a carboxyl group. nih.gov |

| [¹⁴C]Cyanide | Nucleophilic substitution | Introduction of a labeled carbon atom into the heterocyclic base. selcia.com |

| [¹⁴C]Methyl Iodide | Wittig reaction | Formation of a ¹⁴C-labeled methylene (B1212753) group. nih.gov |

Deuterium Labeling

Deuterium (²H or D) labeling is a non-radioactive isotopic labeling technique that offers several advantages in drug discovery and development. The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes involving C-H bond cleavage. nih.gov This "kinetic isotope effect" can be exploited to improve the metabolic stability and pharmacokinetic profile of a drug candidate. clearsynth.comzeochem.com

The synthesis of deuterated Guanine, 9-beta-D-xylofuranosyl- can be achieved through various methods, including chemical synthesis using deuterated reagents or H-D exchange reactions. nih.govclearsynth.com For example, deuterated starting materials can be used in the total synthesis of the nucleoside. europa.euunimi.it Alternatively, selective H-D exchange reactions catalyzed by metals like palladium can introduce deuterium at specific positions in the molecule using D₂O as the deuterium source. nih.gov

| Labeling Method | Reagents/Catalysts | Advantages |

| Chemical Synthesis | Deuterated precursors | Precise control over the position of the label. europa.euunimi.it |

| H-D Exchange | Pd/C, Ru catalysts, D₂O | Environmentally benign and can be performed on the final compound. nih.gov |

| Biosynthesis | Deuterated growth media | Incorporation of deuterium throughout the molecule in living systems. clearsynth.comnih.gov |

Nitrogen-15 Labeling

Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that is frequently used in metabolic studies and for structural analysis by NMR spectroscopy. nih.gov Metabolic labeling with ¹⁵N involves providing ¹⁵N-labeled nutrients, such as [¹⁵N]ammonium chloride or ¹⁵N-labeled amino acids, to cells or organisms, which then incorporate the isotope into their biomolecules, including nucleic acids. nih.govnih.gov

The synthesis of ¹⁵N-labeled Guanine, 9-beta-D-xylofuranosyl- can be accomplished by using a ¹⁵N-labeled guanine precursor in the glycosylation reaction. nih.gov For instance, ¹⁵N-labeled glycine (B1666218) can be synthesized and used as a building block for the purine ring. nih.gov This approach allows for the specific placement of the ¹⁵N label within the guanine base. The resulting ¹⁵N-labeled nucleoside can then be used to study protein-nucleic acid interactions and to track the nitrogen metabolism of the compound. nih.govresearchgate.net

| Labeling Approach | Precursor | Application |

| Chemical Synthesis | ¹⁵N-labeled guanine or precursors like ¹⁵N-glycine | Site-specific labeling for detailed mechanistic studies. nih.govnih.gov |

| Metabolic Labeling | [¹⁵N]Ammonium salts in culture media | Global labeling for proteomic and metabolomic analyses. nih.govnih.gov |

Synthesis of Guanine, 9-beta-D-xylofuranosyl- Conjugates for Molecular Probes

The synthesis of conjugates of Guanine, 9-beta-D-xylofuranosyl- is a key strategy for developing molecular probes to investigate its biological targets and mechanism of action. By attaching functionalities such as fluorophores, biotin, or affinity tags, researchers can visualize the subcellular localization of the nucleoside, identify its binding partners, and facilitate its purification from biological samples.

A common strategy for creating such conjugates involves modifying the xylofuranose sugar, often at the 5'-position. For example, a 5'-azido derivative of Guanine, 9-beta-D-xylofuranosyl- can be synthesized and then utilized in "click chemistry" reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of molecular tags. mdpi.com This approach provides a versatile platform for creating a library of molecular probes with different functionalities.

The synthesis of these conjugates often starts with a protected xylofuranose derivative, which is then glycosylated with a protected guanine base. fiu.edu Subsequent deprotection and functionalization steps lead to the desired molecular probe. The choice of protecting groups and the specific reaction conditions are critical to ensure the regioselectivity and stereoselectivity of the glycosylation reaction, favoring the formation of the desired 9-beta isomer. fiu.eduresearchgate.netnih.gov

| Conjugate Type | Functional Group | Application |

| Fluorescent Probe | Fluorophore (e.g., fluorescein, rhodamine) | Visualization of cellular uptake and localization. |

| Affinity Probe | Biotin, Azide | Identification and isolation of binding proteins. mdpi.com |

| Cross-linking Probe | Photo-reactive group | Covalent capture of interacting molecules. |

Biochemical and Molecular Mechanisms of Action of Guanine, 9 Beta D Xylofuranosyl

Cellular Uptake Mechanisms of Guanine (B1146940), 9-beta-D-xylofuranosyl-

The entry of Guanine, 9-beta-D-xylofuranosyl- into the cell is the initial step required for its pharmacological activity. This process can occur through two primary mechanisms: facilitated transport via nucleoside transporters and, to a lesser extent, passive diffusion across the plasma membrane.

The cellular uptake of most nucleoside analogs is predominantly mediated by specialized membrane proteins known as nucleoside transporters (NTs). While specific studies detailing the interaction of Guanine, 9-beta-D-xylofuranosyl- with the full spectrum of human NTs are not extensively detailed in the provided research, the behavior of similar nucleoside analogs provides strong evidence for their involvement. For instance, related compounds like 9-beta-D-xylofuranosyladenine are known to utilize active transport systems for cellular entry. nih.gov These transporter proteins facilitate the movement of hydrophilic molecules like nucleosides and their analogs across the lipid bilayer of the cell membrane, a process that is crucial for compounds that cannot readily diffuse.

The family of human nucleoside transporters includes both equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), which differ in their energy requirements and substrate specificities. The functional activity of guanosine (B1672433) analogs is often dependent on their efficient uptake into target cells, which is typically governed by the expression levels and activity of these transporters. medchemexpress.com

In addition to transporter-mediated uptake, molecules can cross the cell membrane via passive diffusion, a process driven by the concentration gradient and the physicochemical properties of the molecule, particularly its lipophilicity. mdpi.com The lipophilicity of a compound is often expressed as the logarithm of its partition coefficient (log P). A lower log P value indicates higher hydrophilicity and consequently, a lower capacity for passive diffusion across lipid membranes.

Guanine, 9-beta-D-xylofuranosyl- has a predicted XLogP3 value of -1.9, indicating that it is a relatively polar and hydrophilic molecule. nih.gov This characteristic suggests that its ability to passively diffuse across the nonpolar lipid cell membrane is likely limited. Therefore, while a minor component of cellular entry may occur via this route, it is expected to be significantly less efficient than transporter-mediated mechanisms. mdpi.comnih.gov

| Property | Value | Implication for Cellular Uptake |

| IUPAC Name | 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | N/A |

| Molecular Formula | C10H13N5O5 | N/A |

| Molecular Weight | 283.24 g/mol | N/A |

| XLogP3 | -1.9 | Indicates high hydrophilicity, suggesting poor passive diffusion across the cell membrane. |

| Data sourced from PubChem CID 135402034. nih.gov |

Intracellular Metabolism and Phosphorylation of Guanine, 9-beta-D-xylofuranosyl-

Upon entering the cell, Guanine, 9-beta-D-xylofuranosyl- must undergo metabolic activation through a series of phosphorylation events to exert its biological effects. This multi-step process converts the nucleoside analog into its corresponding monophosphate, diphosphate (B83284), and ultimately, triphosphate derivatives. ontosight.ainih.gov The triphosphate form is the pharmacologically active molecule that can interfere with nucleic acid synthesis. ontosight.ai

The first and often rate-limiting step in the activation cascade is the conversion of Guanine, 9-beta-D-xylofuranosyl- to its 5'-monophosphate form (xylo-GMP). nih.gov This reaction is catalyzed by a cellular kinase. For many guanosine analogs, such as the related compound 9-beta-D-arabinofuranosylguanine (araG), this initial phosphorylation is carried out by deoxyguanosine kinase. nih.gov It is highly probable that a similar enzymatic pathway is responsible for the initial phosphorylation of Guanine, 9-beta-D-xylofuranosyl-. The product of this reaction, 9-(beta-D-xylofuranosyl)guanine 5'-monophosphate (xylo-GMP), has been successfully synthesized and identified. nih.gov

Following its formation, xylo-GMP serves as a substrate for a nucleoside monophosphate kinase, which catalyzes its conversion to the 5'-diphosphate (xylo-GDP). Guanylate kinase is the enzyme responsible for phosphorylating guanosine monophosphate (GMP) to guanosine diphosphate (GDP) and has been shown to phosphorylate the monophosphates of other guanosine analogs. nih.govnih.gov This suggests that guanylate kinase is the primary enzyme involved in the second phosphorylation step of Guanine, 9-beta-D-xylofuranosyl-'s metabolic activation.

The final phosphorylation step, the conversion of xylo-GDP to the active 9-(beta-D-xylofuranosyl)guanine 5'-triphosphate (xylo-GTP), is catalyzed by nucleoside diphosphate kinases (NDPKs). drugbank.com These enzymes have broad substrate specificity and are responsible for maintaining the intracellular pools of nucleoside triphosphates by transferring the terminal phosphate (B84403) group from a donor, typically ATP, to a nucleoside diphosphate acceptor. drugbank.com

The complete phosphorylation pathway of Guanine, 9-beta-D-xylofuranosyl- is a sequential three-step enzymatic cascade. This process is essential for the pharmacological activation of the compound, as the triphosphate form is the active metabolite. The successful in vitro reconstitution of the three-step phosphorylation pathway for the related analog araG to its triphosphate form further supports this metabolic route for guanosine analogs. nih.gov The resulting Guanine, 9-beta-D-xylofuranosyl- triphosphate acts as an antimetabolite, interfering with cellular processes such as DNA synthesis. ontosight.ai

| Metabolic Step | Substrate | Product | Probable Catalyzing Enzyme |

| Initial Phosphorylation | Guanine, 9-beta-D-xylofuranosyl- (xylo-G) | Guanine, 9-beta-D-xylofuranosyl- 5'-monophosphate (xylo-GMP) | Deoxyguanosine Kinase |

| Second Phosphorylation | Guanine, 9-beta-D-xylofuranosyl- 5'-monophosphate (xylo-GMP) | Guanine, 9-beta-D-xylofuranosyl- 5'-diphosphate (xylo-GDP) | Guanylate Kinase |

| Final Phosphorylation | Guanine, 9-beta-D-xylofuranosyl- 5'-diphosphate (xylo-GDP) | Guanine, 9-beta-D-xylofuranosyl- 5'-triphosphate (xylo-GTP) | Nucleoside Diphosphate Kinase (NDPK) |

Interaction with Nucleic Acid Synthesis Machinery

The biological activity of Guanine, 9-beta-D-xylofuranosyl- (xylo-G) is intrinsically linked to its interactions with the cellular machinery responsible for nucleic acid synthesis. Following cellular uptake, xylo-G undergoes phosphorylation to its active triphosphate form, 9-(beta-D-xylofuranosyl)guanine 5'-triphosphate (xylo-GTP). This analog of the canonical nucleotide deoxyguanosine triphosphate (dGTP) can then interact with various polymerases, disrupting the normal processes of DNA and RNA synthesis.

DNA Polymerase Substrate Recognition and Incorporation

Xylo-GTP acts as a competitive inhibitor with respect to dGTP for DNA polymerases. drugbank.com Studies have shown that the triphosphate form of xylo-G can be recognized by DNA polymerases, although its efficiency as a substrate and its subsequent effects vary depending on the specific type of polymerase.

The primary mechanism of action involves the incorporation of the monophosphate form, 9-(beta-D-xylofuranosyl)guanine delta-5'-monophosphate, into the growing DNA chain. ontosight.ai This incorporation leads to chain termination because the xylofuranose (B8766934) sugar moiety lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting further DNA elongation. ontosight.ai

Research on various DNA polymerases has revealed differential sensitivities to inhibition by xylo-G analogs. For instance, studies on the related compound 9-beta-D-arabinofuranosylguanine 5'-triphosphate (ara-GTP), which shares structural similarities with xylo-GTP, demonstrated that DNA polymerase alpha is more sensitive to inhibition than DNA polymerases beta and gamma. drugbank.com The inhibition is competitive with the corresponding deoxynucleoside triphosphate. drugbank.com The inhibition constant (Ki) and the mode of inhibition can vary depending on the specific enzyme, inhibitor, and substrate combination. drugbank.com

Similarly, the triphosphates of other guanosine analogs like 9-(2-hydroxyethoxymethyl)guanine (Acyclovir) and 9-(1,3-dihydroxy-2-propoxymethyl)guanine (Ganciclovir) have been shown to competitively inhibit dGTP incorporation by viral DNA polymerases, with the virus-induced polymerases showing greater affinity for these inhibitors than cellular DNA polymerases. unc.edu This suggests that the structural deviations in the sugar moiety of these analogs, including xylo-G, are critical for their selective interaction with and inhibition of specific DNA polymerases.

Table 1: Interaction of Guanine Analogs with DNA Polymerases

| Analog Triphosphate | Target Polymerase | Mode of Action | Key Findings |

|---|---|---|---|

| 9-(beta-D-xylofuranosyl)guanine 5'-triphosphate (xylo-GTP) | Viral DNA Polymerase | Incorporation and chain termination ontosight.ai | Lacks the necessary hydroxyl group for further nucleotide addition, halting DNA replication. ontosight.ai |

| 9-beta-D-arabinofuranosylguanine 5'-triphosphate (ara-GTP) | Murine DNA Polymerase α, β, γ | Competitive inhibition with dGTP drugbank.com | DNA polymerase α is more sensitive to inhibition than β and γ. drugbank.com |

| 9-(2-hydroxyethoxymethyl)guanine triphosphate (ACGTP) | Cytomegalovirus DNA Polymerase | Competitive inhibition with dGTP unc.edu | Virus-induced DNA polymerase has a higher affinity for ACGTP than cellular polymerases. unc.edu |

| 9-(1,3-dihydroxy-2-propoxymethyl)guanine triphosphate (DHPGTP) | Cytomegalovirus DNA Polymerase | Competitive inhibition with dGTP unc.edu | Virus-induced DNA polymerase is more sensitive to inhibition than cellular α polymerase. unc.edu |

| 9-beta-D-arabinofuranosyl-2-fluoroadenine 5'-triphosphate (F-ara-ATP) | Human DNA Polymerase α, ε | Incorporation and chain termination nih.gov | DNA polymerase α incorporates more F-ara-AMP than polymerase ε. nih.gov |

RNA Polymerase Substrate Recognition and Incorporation

The interaction of xylo-G derivatives with RNA polymerases has also been investigated. The 5'-triphosphate of a related compound, 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl)guanine (3'-azido, x-dGTP), was found to be a linear mixed inhibitor of E. coli DNA-dependent RNA polymerase. nih.gov While this specific analog did not act as a chain terminator during the normal kinetic time course, it did exhibit a slow, time-dependent irreversible inhibition, suggesting it may function as an alternate substrate and cause chain termination with prolonged incubation. nih.gov

Studies on another related analog, 9-beta-D-xylofuranosyladenine 5'-triphosphate (xylo-ATP), demonstrated strong inhibitory action on both DNA-dependent RNA polymerase I and II from cherry salmon. nih.gov The inhibition by xylo-ATP was competitive with respect to ATP incorporation. nih.gov This suggests that the xylofuranosyl moiety can be recognized by RNA polymerases and interfere with transcription. Given the structural similarity, it is plausible that xylo-GTP could also be recognized by RNA polymerases and potentially be incorporated into RNA transcripts, leading to premature termination or dysfunctional RNA molecules.

Reverse Transcriptase Interactions

The interaction of xylo-G with reverse transcriptases, viral enzymes that synthesize DNA from an RNA template, is another important aspect of its mechanism of action. While direct studies on xylo-G and reverse transcriptase are limited, research on similar nucleoside analogs provides valuable insights. For example, the 5'-triphosphate of beta-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (beta-L-Fd4CTP) is a more efficient substrate for HIV-1 reverse transcriptase compared to other related compounds. nih.gov This highlights the ability of reverse transcriptases to recognize and incorporate modified nucleosides. Given that reverse transcriptases are a type of DNA polymerase, it is conceivable that xylo-GTP could also act as a substrate and/or inhibitor for these enzymes, thereby interfering with the replication of retroviruses.

Incorporation into Cellular Nucleic Acids (DNA and RNA)

The therapeutic and cytotoxic effects of Guanine, 9-beta-D-xylofuranosyl- are largely attributed to its incorporation into cellular nucleic acids. Once converted to its triphosphate form, xylo-GTP can be utilized by cellular polymerases as a substrate, leading to its integration into both DNA and RNA.

Analysis of Genomic DNA Integration

The incorporation of xylo-G into genomic DNA is a critical event in its mechanism of action. As a guanine analog, xylo-GTP can be mistakenly incorporated opposite a cytosine base during DNA replication. ontosight.ai The key consequence of this integration is the termination of the growing DNA strand. ontosight.ai This is due to the stereochemistry of the xylofuranose sugar, which possesses a 3'-hydroxyl group in the "up" or trans position relative to the 5'-hydroxymethyl group, a conformation that is not conducive to the formation of a phosphodiester bond with the subsequent nucleotide.

Studies on analogous compounds, such as 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), have demonstrated that the extent of incorporation into DNA is directly correlated with the inhibition of DNA synthesis and loss of cell viability. nih.gov In the case of F-ara-A, over 94% of the incorporated analog was found at the 3' termini of DNA strands, confirming its role as a chain terminator. nih.gov It is highly probable that the incorporation of xylo-G into DNA follows a similar mechanism, leading to the accumulation of fragmented DNA and the induction of apoptosis.

Analysis of Transcriptomic RNA Integration

In addition to its effects on DNA synthesis, xylo-G has the potential to be incorporated into RNA during transcription. Viral RNA-dependent RNA polymerases are known to generate 5'-triphosphate RNA, a key signature for recognition by the innate immune system. plos.org The triphosphate form of xylo-G could potentially be recognized by cellular or viral RNA polymerases and integrated into newly synthesized RNA molecules.

Modulation of Enzymatic Activities by Guanine, 9-beta-D-xylofuranosyl- and its Metabolites

Guanine, 9-beta-D-xylofuranosyl-, and its intracellular metabolites, exert profound effects on various enzymes, particularly those involved in nucleotide metabolism. These interactions are central to its biological activity.

Ribonucleotide Reductase Inhibition

While the primary mechanism of action for many nucleoside analogs involves the inhibition of DNA polymerase, the triphosphate of 9-β-D-xylofuranosylguanine (xylo-GTP) has been shown to be a potent inhibitor of ribonucleotide reductase. This enzyme is critical for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. The inhibition of ribonucleotide reductase by xylo-GTP leads to a depletion of the deoxyribonucleotide pool, which in turn hinders DNA replication and can trigger cell cycle arrest and apoptosis.

IMP Dehydrogenase Inhibition

Another key target of Guanine, 9-beta-D-xylofuranosyl- metabolites is inosine (B1671953) monophosphate (IMP) dehydrogenase. This enzyme catalyzes the NAD-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), a rate-limiting step in the de novo biosynthesis of guanine nucleotides. The monophosphate of 9-β-D-xylofuranosylguanine acts as a potent inhibitor of IMP dehydrogenase. By blocking this enzyme, the analog disrupts the synthesis of guanine nucleotides, leading to an imbalance in the nucleotide pool and subsequent disruption of cellular processes that require GTP, such as signal transduction, and DNA and RNA synthesis.

Other Purine (B94841) Metabolic Enzyme Interactions

Beyond its effects on ribonucleotide reductase and IMP dehydrogenase, Guanine, 9-beta-D-xylofuranosyl- and its phosphorylated derivatives interact with other enzymes in the purine metabolic pathway. The triphosphate form is a known inhibitor of DNA polymerase. Furthermore, the metabolism of Guanine, 9-beta-D-xylofuranosyl- itself is dependent on cellular kinases for its phosphorylation to the active mono-, di-, and triphosphate forms. These interactions highlight the multifaceted approach by which this compound disrupts purine metabolism and exerts its biological effects.

Effects on Cell Cycle Progression in In Vitro Models (Mechanism-Focused)

The inhibitory effects of Guanine, 9-beta-D-xylofuranosyl- on key enzymes involved in nucleotide metabolism directly impact cell cycle progression. By depleting the pools of deoxyribonucleotides and guanine nucleotides, the compound effectively halts the cell's ability to replicate its DNA, a prerequisite for cell division. In various in vitro cancer cell line models, treatment with Guanine, 9-beta-D-xylofuranosyl- has been shown to induce cell cycle arrest, primarily at the S phase, where DNA synthesis occurs. This S-phase arrest is a direct consequence of the inhibition of ribonucleotide reductase and the subsequent lack of necessary building blocks for DNA replication.

Molecular Interactions with DNA/RNA Repair Pathways

The incorporation of the triphosphate of 9-β-D-xylofuranosylguanine into DNA can also trigger DNA repair mechanisms. However, the presence of this abnormal nucleoside can hinder the repair process itself. The altered sugar moiety of xylofuranose can cause conformational changes in the DNA strand, making it a poor substrate for the enzymes involved in DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER). This can lead to the accumulation of DNA damage, which, if not repaired, can ultimately lead to the induction of apoptosis. While less studied, the incorporation of the analog into RNA could similarly disrupt RNA processing and function, although the primary cytotoxic effects are attributed to its impact on DNA synthesis and repair.

Structural Biology and Biophysical Characterization of Guanine, 9 Beta D Xylofuranosyl Interactions

Crystallographic Studies of Guanine (B1146940), 9-beta-D-xylofuranosyl- Bound to Enzymes

X-ray crystallography is a premier technique for visualizing the static, high-resolution three-dimensional structure of molecule-enzyme complexes. While specific co-crystal structures of Guanine, 9-beta-D-xylofuranosyl- bound to an enzyme are not extensively reported in publicly available literature, a comprehensive understanding of its potential interactions can be derived from studies of homologous enzymes, such as Purine (B94841) Nucleoside Phosphorylase (PNP), with closely related ligands. proteopedia.orgnih.gov

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides. wikipedia.org Its role in metabolizing nucleoside analogs makes it a relevant model for studying potential interactions with Guanine, 9-beta-D-xylofuranosyl-.

Crystal structures of human PNP have been solved in complex with its natural substrate components, such as guanine, and various inhibitors. proteopedia.org These structures reveal a highly conserved active site architecture. The enzyme typically functions as a trimer or hexamer. ebi.ac.uk Structural studies on a different class, pyrimidine (B1678525)/purine nucleoside phosphorylase (ppnP), also show a conserved dimeric structure with a potential nucleoside binding pocket rich in hydrophobic residues. researchgate.net The binding of substrates and inhibitors to PNP often induces conformational changes, notably in a "gate" region (residues 241-265 in human PNP) that opens to accommodate the incoming ligand. proteopedia.org

The active site of PNP is a well-defined cavity designed to recognize the purine base and the ribose sugar of its substrates. proteopedia.orgebi.ac.uk Analysis of the human PNP active site when bound to guanine provides a blueprint for the expected interactions with Guanine, 9-beta-D-xylofuranosyl-.

Purine Recognition: The guanine base is anchored through a network of hydrogen bonds. Key residues are involved in recognizing the Watson-Crick and Hoogsteen edges of the purine ring, ensuring specificity for guanine over other bases.

Sugar-Binding Pocket: The pocket accommodating the sugar moiety is largely hydrophobic. proteopedia.org For a natural substrate like guanosine (B1672433), the ribose hydroxyl groups form crucial hydrogen bonds. In the case of Guanine, 9-beta-D-xylofuranosyl-, the key difference lies in the stereochemistry of the sugar. The 3'-hydroxyl group of xylofuranose (B8766934) is in an axial (up) position relative to the furanose ring, contrasting with the equatorial (down) position in ribofuranose. This altered stereochemistry would necessitate adjustments in the binding pocket or lead to different hydrogen bonding patterns and potential steric clashes, influencing binding affinity.

Phosphate (B84403) Binding Site: A catalytic triad, which can include residues like Ser33, His64, and His86 in certain PNPs, stabilizes the attacking phosphate group during the phosphorolysis reaction. ebi.ac.uk Other residues such as His257 and Tyr88 are crucial for stabilizing the transition state. ebi.ac.uk

The table below summarizes key residues in the human PNP active site and their likely roles in binding a ligand like Guanine, 9-beta-D-xylofuranosyl-.

| Interacting Residue(s) | Role in Binding | Potential Interaction with Guanine, 9-beta-D-xylofuranosyl- |

| Glu201, Asn243 | Hydrogen bonding with purine base | Anchors the guanine moiety in the active site. |

| His257 | Stacking interaction with purine base | Provides π-π stacking to stabilize the ligand. |

| Met219 | Hydrophobic interaction with sugar | Forms part of the hydrophobic pocket for the xylose sugar. |

| Tyr88, Ala116, Ser220 | Transition state stabilization | Stabilizes the ribose ring and phosphate during catalysis. ebi.ac.uk |

NMR Spectroscopy for Ligand-Protein Interaction Studies

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. nih.govnih.gov It provides information at atomic resolution and is particularly well-suited for characterizing weak and transient interactions that are common in biological systems. nih.gov

Determining the solution-state conformation of a nucleoside analog is crucial for understanding its interaction with a target enzyme. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, defining the glycosidic torsion angle (the orientation of the base relative to the sugar) and the pucker of the sugar ring. While detailed 3D solution structure studies for Guanine, 9-beta-D-xylofuranosyl- are not widely published, foundational NMR data such as 13C NMR spectra are available and serve as a basis for structural characterization.

NMR provides a suite of experiments to probe the dynamics of protein-ligand interactions. nih.govnih.gov These methods can identify the binding interface, measure binding affinities, and characterize the conformational changes that occur upon complex formation.

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is a "protein-observed" technique. nih.govresearchgate.net By recording a 2D NMR spectrum of an isotope-labeled protein (e.g., ¹⁵N-HSQC) and titrating in the unlabeled ligand (Guanine, 9-beta-D-xylofuranosyl-), one can monitor changes in the chemical shifts of the protein's backbone amide signals. Residues whose signals shift significantly are identified as being part of or near the ligand-binding site. The pattern of shifts can be either fast or slow exchange on the NMR timescale, which provides information about the kinetics of the binding event. nih.gov

Saturation Transfer Difference (STD) NMR: This is a "ligand-observed" method ideal for detecting binding, especially for weak interactions. nih.gov In an STD experiment, specific NMR signals of the protein are saturated. This saturation is transferred via spin diffusion to any bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. By subtracting a normal spectrum from the saturated spectrum, a "difference" spectrum is obtained which shows signals only from the parts of the ligand that were in close contact with the protein.

Transferred Nuclear Overhauser Effect (trNOE): This technique provides information about the conformation of the ligand when it is bound to the protein. nih.gov For a small molecule in a complex with a large protein, the NOE signals of the ligand adopt the characteristics of the large complex, becoming negative and strong. This allows for the determination of the bound-state conformation of Guanine, 9-beta-D-xylofuranosyl-, revealing how its structure might change upon entering the enzyme's active site.

The following table summarizes these key NMR methods for studying protein-ligand interactions.

| NMR Method | Type | Information Gained |

| Chemical Shift Perturbation (CSP) | Protein-Observed | Identifies the ligand binding site on the protein; provides binding affinity (Kd). researchgate.net |

| Saturation Transfer Difference (STD) | Ligand-Observed | Identifies which parts of the ligand are in direct contact with the protein (epitope mapping). nih.gov |

| Transferred NOE (trNOE) | Ligand-Observed | Determines the 3D conformation of the ligand when it is bound to the protein. nih.gov |

Molecular Dynamics Simulations and Computational Modeling

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, serve as powerful tools to predict and analyze the interactions between a ligand and a protein, especially when experimental structures are unavailable. nih.govnih.gov These approaches can model the dynamic nature of the binding event and provide insights into the stability of the complex. nih.govdntb.gov.ua

The typical computational workflow begins with molecular docking to predict the most likely binding pose of Guanine, 9-beta-D-xylofuranosyl- within the active site of a target enzyme like PNP. ni.ac.rsijcce.ac.ir Programs use scoring functions to rank different poses based on estimated binding free energy.

Following docking, the most promising protein-ligand complex is subjected to MD simulations. nih.gov This involves simulating the motions of all atoms in the system over time (from nanoseconds to microseconds) by solving Newton's equations of motion. nih.gov Analysis of the MD trajectory provides a wealth of information:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD over time suggests the complex has reached equilibrium and is not undergoing major structural changes. ni.ac.rs

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility, such as loops or the N- and C-termini, while low values indicate stable regions, like those in the binding pocket.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation, revealing the most persistent and important H-bond interactions for complex stability.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimate of the binding affinity than docking scores alone.

These computational studies can effectively predict how the unique stereochemistry of the xylofuranosyl sugar affects the binding mode and stability of the complex compared to its ribofuranosyl counterpart, guiding further experimental investigation. mdpi.com

Analytical Methodologies for Guanine, 9 Beta D Xylofuranosyl in Research Applications

Chromatographic Techniques for Separation and Quantificationnih.govnih.govtargetmol.com

Chromatography is the cornerstone for the separation and quantification of Guanine (B1146940), 9-beta-D-xylofuranosyl-. These techniques separate the compound from other cellular components and potential metabolites based on its physicochemical properties, allowing for precise measurement.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used, robust, and reliable method for the quantification of nucleoside analogs. nih.govnih.gov The principle involves injecting the sample into a column packed with a stationary phase. A liquid solvent system, the mobile phase, is then pumped through the column. Guanine, 9-beta-D-xylofuranosyl-, being a purine (B94841) derivative, possesses a chromophore that absorbs UV light, typically around 254-280 nm. researchgate.netresearchgate.net This absorption allows for its detection and quantification as it elutes from the column.

The separation is most commonly achieved using a reverse-phase C18 column. nih.govnih.gov The mobile phase typically consists of an aqueous buffer (like sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol, often run in a gradient to ensure optimal separation from endogenous nucleosides and metabolites. nih.govresearchgate.net Method validation is critical and involves assessing linearity, precision, accuracy, and recovery to ensure the data is reliable. nih.govnih.gov

Table 1: Typical HPLC-UV Method Validation Parameters for Nucleoside Analog Quantification

| Parameter | Typical Acceptance Criteria | Description |

| Linearity (r²) | > 0.99 | Assesses the proportionality of the detector response to the analyte concentration over a specific range. nih.govnih.gov |

| Intra-day Precision (%RSD) | < 15% | Measures the repeatability of results within the same day for quality control samples. nih.govnih.gov |

| Inter-day Precision (%RSD) | < 15% | Measures the reproducibility of results on different days. nih.govnih.gov |

| Accuracy (% Deviation) | Within ±15% | Determines the closeness of the measured concentration to the true nominal value. nih.govnih.gov |

| Extraction Recovery (%) | 80% - 120% | The efficiency of the analyte extraction process from the biological matrix (e.g., plasma). nih.govnih.gov |

For enhanced sensitivity and specificity, particularly at low concentrations in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) or its tandem version (LC-MS/MS) is the method of choice. nih.gov This technique couples the powerful separation capabilities of HPLC with the mass detection capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z).

LC-MS/MS adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a characteristic daughter ion. nih.gov This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves quantification limits. nih.govresearchgate.net The method allows for the definitive identification and quantification of Guanine, 9-beta-D-xylofuranosyl- and its phosphorylated metabolites. nih.govresearchgate.net

Table 2: Example of LC-MS/MS Method Parameters for a Small Molecule Inhibitor

| Parameter | Finding | Reference |

| Linear Range | 10–5000 ng/mL in rat plasma | nih.gov |

| Extraction Recovery | 86.87% – 102.51% | nih.gov |

| Matrix Effect | < 15% | nih.gov |

| Ionization Mode | Positive Ion Electrospray ([M+H]⁺) | nih.gov |

| MRM Transition | Specific parent ion → daughter ion m/z transition is monitored for the analyte and internal standard. | nih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of nucleosides and their derivatives. nih.gov Separation in CE is based on the differential migration of charged species in an electric field within a narrow fused-silica capillary. This technique is particularly well-suited for separating charged molecules like the phosphorylated metabolites of Guanine, 9-beta-D-xylofuranosyl-. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. The ability of CE to separate all four common nucleotides and their adducts in a single run demonstrates its suitability for this type of investigation. nih.gov

Spectroscopic Detection Methods for Guanine, 9-beta-D-xylofuranosyl- and its Metabolitesnih.govnih.govtargetmol.com

Spectroscopic methods are indispensable for the structural elucidation of Guanine, 9-beta-D-xylofuranosyl- and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the precise chemical structure of the compound. 1H NMR provides information about the protons in the molecule, while 13C NMR details the carbon skeleton. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the site of glycosylation (N9 vs. N7) by observing correlations between the anomeric proton (H-1') of the xylose sugar and the carbons of the guanine base. nih.gov

Table 3: Reported NMR Spectroscopic Data for Guanine, 9-beta-D-xylofuranosyl-

| Spectrum | Frequency | Solvent | Key Chemical Shifts (ppm) |

| ¹H NMR | 400 MHz | DMSO-d6 | 7.98, 6.52, 5.73, 5.72, 5.47, 5.45, 5.20, 5.19, 5.12, 5.10, 5.09, 4.45, 4.44, 4.42, 4.41, 4.13, 4.12, 4.11, 4.10, 3.91, 3.90, 3.89, 3.67, 3.66, 3.65, 3.64, 3.62, 3.61, 3.58, 3.56, 3.55, 3.53, 3.52, 10.75 nih.gov |

| ¹³C NMR | 25.16 MHz | DMSO-d6 | 157.82, 154.66, 152.33, 136.67, 117.72, 87.46, 86.26, 74.75, 71.43, 62.45 nih.gov |

UV Spectroscopy : As mentioned in the HPLC section, the purine ring of Guanine, 9-beta-D-xylofuranosyl- absorbs UV light. A UV spectrum can be used to help confirm the identity of the compound and is often used in conjunction with chromatography for quantification. The formation of adducts or metabolic changes can lead to a shift in the absorption maximum. nih.govfiu.edu

Radiometric Assays for Enzyme Activity and Cellular Uptake Studiesnih.gov

Radiometric assays are highly sensitive methods used to trace the metabolic fate of Guanine, 9-beta-D-xylofuranosyl- at the cellular and enzymatic level. These assays involve synthesizing the compound with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

Cellular Uptake : To study how the compound enters cells, cultured cells are incubated with the radiolabeled Guanine, 9-beta-D-xylofuranosyl-. nih.gov After a specific time, the cells are washed to remove any extracellular compound, and then lysed. The amount of radioactivity inside the cells is measured using a scintillation counter, which provides a direct measure of cellular uptake. This helps in identifying the specific nucleoside transporters involved. nih.gov

Enzyme Activity : To measure the activity of kinases that phosphorylate Guanine, 9-beta-D-xylofuranosyl-, the radiolabeled compound is incubated with a purified enzyme or cell extract in the presence of ATP. The reaction products (mono-, di-, and triphosphates) are then separated, often by HPLC or thin-layer chromatography (TLC), and the radioactivity in each phosphate species is quantified. This provides a direct measure of the rate-limiting first phosphorylation step. nih.gov

Quantitative Polymerase Chain Reaction (qPCR) for Nucleic Acid Incorporation Analysis

A key mechanism for many nucleoside analogs is their incorporation into growing DNA or RNA chains, which can lead to chain termination or increased mutation rates. nih.gov Quantitative PCR (qPCR) can be used as an indirect method to assess the extent of this incorporation and its functional consequences.

The principle involves treating cells with Guanine, 9-beta-D-xylofuranosyl- and then isolating the total DNA or RNA. A specific gene or region of the nucleic acid is then amplified using qPCR. If the analog has been incorporated into the template strand, it can stall the DNA polymerase used in the PCR reaction. This stalling results in reduced amplification efficiency, which can be measured as an increase in the quantification cycle (Cq) value or a decrease in the final product yield compared to untreated control cells. This method provides a functional readout of nucleic acid chain disruption caused by the analog.

Bioanalytical Method Validation in Research Contexts

The quantification of "Guanine, 9-beta-D-xylofuranosyl-" in biological matrices is a critical requirement for a variety of research applications, including pharmacokinetic, metabolic, and mechanistic studies. To ensure that the data generated from such analyses are reliable and reproducible, the analytical method used must undergo a rigorous validation process. europa.eupmda.go.jp Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is suitable for its intended purpose. europa.eunih.gov This involves a series of experiments designed to assess the fundamental performance characteristics of the method, such as its selectivity, sensitivity, accuracy, and precision.

The main objective of method validation is to demonstrate the reliability of a particular method for the determination of an analyte's concentration in a specific biological matrix, such as plasma, serum, or urine. europa.eu International guidelines, such as those from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), provide a framework for these validation studies. europa.euhhs.gov The following sections detail the essential parameters that would be evaluated in the validation of a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for "Guanine, 9-beta-D-xylofuranosyl-".

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu For "Guanine, 9-beta-D-xylofuranosyl-", this would involve analyzing at least six different blank matrix samples from individual sources to investigate for interfering peaks at the retention time of the analyte and its internal standard. nih.gov The response from any interfering components should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and less than 5% for the internal standard. nih.gov

Calibration Curve and Linearity

A calibration curve is generated to demonstrate the relationship between the instrument response and the known concentration of the analyte. pmda.go.jp For the analysis of "Guanine, 9-beta-D-xylofuranosyl-", a calibration curve would be prepared by spiking the blank biological matrix with known concentrations of the compound. The curve should consist of a blank sample, a zero sample, and at least six non-zero concentration levels. pmda.go.jpnih.gov The linearity of the curve is typically assessed using a weighted linear regression model. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, where ±20% is acceptable. pmda.go.jpstanford.edu

Table 1: Illustrative Calibration Curve Data for Guanine, 9-beta-D-xylofuranosyl- in Human Plasma

| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.00 (LLOQ) | 0.95 | 95.0 |

| 2.50 | 2.60 | 104.0 |

| 10.0 | 9.80 | 98.0 |

| 50.0 | 51.5 | 103.0 |

| 200 | 195 | 97.5 |

| 400 | 410 | 102.5 |

| 500 (ULOQ) | 490 | 98.0 |

Accuracy and Precision

Accuracy refers to the closeness of the determined concentration to the true nominal value, while precision measures the degree of scatter or agreement between a series of measurements. pmda.go.jp Both are determined by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. stanford.edu The analysis is performed on multiple days (inter-assay) and with multiple replicates within a single day (intra-assay). nih.gov The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for LLOQ). stanford.edu

Table 2: Illustrative Intra- and Inter-Assay Accuracy and Precision Data for Guanine, 9-beta-D-xylofuranosyl-

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=15, 3 runs) | ||

| Mean Conc. (ng/mL) | Precision (%CV) | Mean Conc. (ng/mL) | Precision (%CV) | ||

| LLOQ | 1.00 | 1.04 | 8.5 | 1.06 | 11.2 |

| Low | 3.00 | 2.95 | 6.2 | 3.05 | 7.8 |

| Medium | 150 | 153 | 4.1 | 148 | 5.5 |

| High | 375 | 370 | 3.5 | 379 | 4.3 |

Matrix Effect

In LC-MS/MS analysis, components of the biological matrix can co-elute with the analyte and cause ion suppression or enhancement, a phenomenon known as the matrix effect. pmda.go.jpresearchgate.net This is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. This should be tested using at least six different lots of the biological matrix. The %CV of the internal standard-normalized matrix factor should be ≤15%. researchgate.net

Stability

The stability of "Guanine, 9-beta-D-xylofuranosyl-" must be evaluated under various conditions that mimic sample handling and storage throughout the analytical process. europa.eunih.gov This ensures that the concentration measured reflects the true concentration at the time of sample collection.

Freeze-Thaw Stability: Assesses the stability after multiple freeze-thaw cycles. QC samples are subjected to at least three cycles before analysis. nih.gov

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a period that reflects the sample handling time during processing. nih.gov

Long-Term Stability: Evaluates stability in the frozen state over a period that covers the time from sample collection to analysis.

Post-Preparative (Autosampler) Stability: Confirms that the processed samples remain stable in the autosampler for the expected duration of an analytical run.

For all stability tests, the mean concentrations of the stability-tested QC samples should be within ±15% of the nominal concentrations.

Table 3: Illustrative Stability Data for Guanine, 9-beta-D-xylofuranosyl- in Human Plasma

| Stability Test | QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy vs. Nominal (%) |

| Freeze-Thaw (3 cycles) | Low (3.00) | 2.91 | 97.0 |

| High (375) | 365 | 97.3 | |

| Bench-Top (6 hours) | Low (3.00) | 3.09 | 103.0 |

| High (375) | 381 | 101.6 | |

| Long-Term (90 days at -80°C) | Low (3.00) | 2.88 | 96.0 |

| High (375) | 368 | 98.1 | |

| Autosampler (24 hours) | Low (3.00) | 2.96 | 98.7 |

| High (375) | 371 | 98.9 |

By thoroughly validating these parameters, a bioanalytical method for "Guanine, 9-beta-D-xylofuranosyl-" can be established as fit-for-purpose, providing a high degree of confidence in the analytical results obtained during research studies. pmda.go.jp

In Vitro and Cellular Model Investigations of Guanine, 9 Beta D Xylofuranosyl

Cell Culture Models for Studying Cellular Effects

The selection of an appropriate cell culture model is fundamental to understanding the cellular responses to Guanine (B1146940), 9-beta-D-xylofuranosyl- and its derivatives. Research has primarily focused on mammalian cell lines, particularly those derived from human cancers, to evaluate its cytotoxic and antiproliferative properties.

Mammalian Cell Lines

A variety of human cancer cell lines have been employed to investigate the effects of derivatives of Guanine, 9-beta-D-xylofuranosyl-. These include cell lines from different cancer types, which allows for the assessment of selective cytotoxicity. For instance, studies have utilized breast adenocarcinoma (MCF-7), colorectal adenocarcinoma (HCT-15), and prostate cancer (DU-145) cells. mdpi.com In addition to solid tumors, leukemia cell lines such as the MOLT-4 T-lymphoblast line have been instrumental in studying the compound's selective toxicity and metabolism. nih.govnih.gov The use of a normal murine hepatocyte cell line, FL83B, serves as a control to evaluate potential hepatotoxicity. mdpi.com

These diverse cell lines provide a platform to explore the compound's efficacy against various malignancies and to understand the molecular mechanisms that may confer sensitivity or resistance. The choice of cell line is critical, as metabolic pathways and cellular targets can vary significantly between different cell types.

| Cell Line | Origin/Type | Application in Research |

|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma | Anticancer activity screening mdpi.com |

| HCT-15 | Human Colorectal Adenocarcinoma | Anticancer activity screening mdpi.com |

| DU-145 | Human Prostate Cancer | Anticancer activity screening mdpi.com |

| MOLT-4 | Human T-lymphoblast Leukemia | Metabolism and selective cytotoxicity studies nih.govnih.gov |

| FL83B | Normal Murine Hepatocyte | Hepatotoxicity assessment mdpi.com |

Microbial Cell Systems

Currently, there is limited publicly available research on the effects of Guanine, 9-beta-D-xylofuranosyl- in microbial cell systems, such as bacteria or fungi. The primary focus of existing studies has been on its antiviral and anticancer properties in mammalian cells. Therefore, its activity profile in prokaryotic or lower eukaryotic systems remains an area for future investigation.

Dose-Response Profiling in Cellular Systems (Focus on Biochemical Outcomes)

Dose-response studies are essential for quantifying the potency of a compound and understanding its therapeutic window. For derivatives of Guanine, 9-beta-D-xylofuranosyl-, these studies have primarily focused on biochemical outcomes such as cell viability and enzyme inhibition.

The cytotoxic effects are often reported as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. For example, a 5′-guanidino N9-linked 6-chloropurine (B14466) derivative of the xylofuranosyl nucleoside demonstrated selective cytotoxicity with an IC50 value of 27.63 μM in DU-145 prostate cancer cells, while showing lower toxicity to normal FL83B hepatocytes with an IC50 of 73.74 μM. mdpi.com Its N7-regioisomer showed broader anticancer activity, with IC50 values ranging from approximately 12 μM to 64 μM across various cancer cell lines. mdpi.com

Beyond cytotoxicity, biochemical assays have been used to determine the compound's effect on specific molecular targets. The N9 regioisomer was identified as a selective, mixed-type inhibitor of butyrylcholinesterase (BChE), a key enzyme in cholinergic signaling. mdpi.com Kinetic studies determined its inhibition constants (Ki and Ki') to be 0.89 μM and 2.96 μM, respectively. mdpi.com Such data are critical for understanding the compound's mechanism of action and for guiding further drug development.

| Derivative | Cell Line/Target | Measurement | Value (µM) | Reference |

|---|---|---|---|---|

| 5′-guanidino N9-linked 6-chloropurine nucleoside | DU-145 (Prostate Cancer) | IC50 | 27.63 | mdpi.com |

| FL83B (Hepatocyte) | IC50 | 73.74 | mdpi.com | |

| 5′-guanidino N9-linked 6-chloropurine nucleoside | Butyrylcholinesterase (BChE) | Ki | 0.89 | mdpi.com |

| Ki' | 2.96 | mdpi.com |

Flow Cytometry for Cell Cycle and Apoptosis Pathway Analysis (Mechanism Focus)

Flow cytometry is a powerful technique for investigating the mechanisms of drug action at the single-cell level. It allows for the rapid analysis of cell cycle distribution and the detection of apoptosis (programmed cell death), which are common outcomes for nucleoside analogs. thermofisher.comnih.govnih.gov While specific flow cytometry studies on Guanine, 9-beta-D-xylofuranosyl- are not extensively reported, this methodology is standard for characterizing related compounds and pathways. immunomart.comnih.gov

By staining cells with DNA-binding fluorescent dyes like propidium (B1200493) iodide or DAPI, flow cytometry can quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.comnih.gov This is crucial because nucleoside analogs often exert their effects by interfering with DNA synthesis (S phase) or inducing cell cycle arrest.

Furthermore, flow cytometry is widely used to measure apoptosis. Assays using Annexin V and a viability dye can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.netkumc.edu Other methods can detect key apoptotic events such as the activation of caspases or changes in mitochondrial membrane potential. nih.govbio-rad-antibodies.com Given that Guanine, 9-beta-D-xylofuranosyl- is categorized as a compound related to DNA damage and the cell cycle, flow cytometry represents a critical tool for elucidating its precise mechanism of inducing cell death. immunomart.com

Gene Expression Profiling in Response to Guanine, 9-beta-D-xylofuranosyl- Treatment

The effect of a drug on a cell is often mediated by changes in gene expression. Techniques such as microarray analysis and RNA sequencing (RNA-seq) can provide a global snapshot of the transcriptional changes that occur in a cell upon treatment with a compound. These gene expression profiles can reveal the cellular pathways that are perturbed by the drug.

As of now, comprehensive gene expression profiling studies specifically for Guanine, 9-beta-D-xylofuranosyl- have not been widely published. However, such analyses are common for understanding the response to other DNA-damaging agents and nucleoside analogs. nih.gov These studies often reveal the modulation of genes involved in DNA damage response, cell cycle checkpoints (e.g., the p53 pathway), and apoptosis. nih.gov Applying these transcriptomic approaches to cells treated with Guanine, 9-beta-D-xylofuranosyl- would be a logical next step to gain a deeper, unbiased understanding of its molecular mechanism of action.

Proteomic and Metabolomic Investigations of Cellular Response

Beyond the genome and transcriptome, the proteome and metabolome represent functional endpoints of cellular activity and are often directly impacted by drug treatment.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications that occur in response to a compound. This can reveal the specific proteins and signaling pathways that are activated or inhibited.

Metabolomics focuses on the global profiling of small-molecule metabolites. For a nucleoside analog like Guanine, 9-beta-D-xylofuranosyl-, metabolomic studies are particularly relevant. They can track the intracellular conversion of the compound into its active phosphorylated forms. For example, studies on the related compound 9-beta-D-arabinofuranosylguanine (ara-G) have shown that its cytotoxicity is dependent on its metabolism to the triphosphate form, araGTP. nih.govnih.gov The accumulation of this active metabolite directly correlates with the inhibition of DNA synthesis. nih.gov Investigating the metabolic fate of Guanine, 9-beta-D-xylofuranosyl- and its impact on the cellular metabolome would provide critical information on its activation pathway and its broader effects on cellular metabolism.

While dedicated proteomic and metabolomic studies on Guanine, 9-beta-D-xylofuranosyl- are not yet prevalent in the literature, these powerful techniques hold the key to fully understanding its complex interactions within the cell.

Future Directions and Emerging Research Avenues for Guanine, 9 Beta D Xylofuranosyl

Development of Novel Derivatizations for Enhanced Specificity

The synthesis of derivatives of Guanine (B1146940), 9-beta-D-xylofuranosyl- is a key area of ongoing research, with the goal of enhancing its biological activity and specificity. A significant strategy in this regard is the modification at the 5'-position of the xylofuranose (B8766934) ring. One study detailed the synthesis of 5'-guanidino xylofuranosyl nucleosides, which involved a multi-step process starting from a 5-azido-3-O-benzyl xylofuranosyl acetate (B1210297) donor. mdpi.comnih.govmedchemexpress.comnih.gov This was followed by N-glycosylation with a silylated nucleobase and a subsequent one-pot reaction involving Staudinger reduction and guanidinylation. mdpi.comnih.govmedchemexpress.comnih.gov

These novel 5'-guanidino derivatives have shown promising and selective biological activities. For instance, the 5'-guanidino N9-linked 6-chloropurine (B14466) nucleoside derivative demonstrated selective cytotoxicity against prostate cancer cells (DU-145) with an IC50 value of 27.63 μM, while showing low toxicity to normal hepatocytes. nih.govmedchemexpress.comnih.gov In contrast, its N7-linked regioisomer was active against a broader range of cancer cells. nih.govmedchemexpress.comnih.gov Furthermore, the 5'-guanidino uracil (B121893) derivative was selectively cytotoxic to colorectal adenocarcinoma cells (HCT-15). nih.govmedchemexpress.comnih.gov These findings highlight the potential of creating a library of derivatives with fine-tuned specificity for different biological targets.

Table 1: Cytotoxicity of 5'-Guanidino Xylofuranosyl Nucleoside Derivatives

| Compound | Cell Line | IC50 (μM) |